molecular formula C16H22N6O4S B1211511 2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate CAS No. 90700-92-8

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate

Cat. No.: B1211511
CAS No.: 90700-92-8
M. Wt: 394.5 g/mol
InChI Key: HZQGNPXDXPJJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is a compound derived from Neplanocin A, a known inhibitor of S-adenosylhomocysteine hydrolase. This compound has been studied for its potential effects on various biochemical pathways, particularly those involving methylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is typically synthesized through the metabolic conversion of Neplanocin A. This process involves treating cells with Neplanocin A, which is then converted to this compound through a series of enzymatic reactions .

Industrial Production Methods

the synthesis generally involves the use of specific cell lines and controlled reaction conditions to ensure the efficient conversion of Neplanocin A to this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate exerts its effects primarily through the inhibition of S-adenosylhomocysteine hydrolase. This enzyme plays a crucial role in regulating cellular levels of S-adenosylhomocysteine, a potent inhibitor of methylation reactions. By inhibiting this enzyme, this compound can modulate various biochemical pathways involving methylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of S-adenosylhomocysteine hydrolase, which distinguishes it from other similar compounds like S-Adenosylmethionine and Neplanocin A. This unique mechanism of action makes it a valuable tool for studying methylation processes and potential therapeutic applications .

Properties

CAS No.

90700-92-8

Molecular Formula

C16H22N6O4S

Molecular Weight

394.5 g/mol

IUPAC Name

2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate

InChI

InChI=1S/C16H22N6O4S/c17-9(16(25)26)2-1-3-27-5-8-4-10(13(24)12(8)23)22-7-21-11-14(18)19-6-20-15(11)22/h4,6-7,9-10,12-13,23-24H,1-3,5,17H2,(H,25,26)(H2,18,19,20)

InChI Key

HZQGNPXDXPJJIS-UHFFFAOYSA-N

SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N

Synonyms

S-neplanocyl-L-methionine
S-neplanocylmethionine

Origin of Product

United States

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